(S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate is a chiral compound known for its potential applications in medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring with two carboxylate groups and a tert-butyl substituent, which contributes to its unique properties and reactivity. It is classified as an organic compound and belongs to the family of pyrrolidine derivatives.
(S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate is classified under the category of pyrrolidine derivatives. Pyrrolidines are five-membered nitrogen-containing heterocycles that exhibit a variety of biological activities, making them significant in pharmaceutical chemistry.
The synthesis of (S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate typically involves multi-step reactions that may include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like NMR spectroscopy and mass spectrometry are commonly employed to characterize the synthesized compound.
(S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate has a complex structure characterized by:
(S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate participates in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications or improving its bioactivity. Reaction conditions must be optimized to achieve desired outcomes while minimizing side products.
The mechanism of action for (S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate is not fully elucidated but is believed to involve interactions at the molecular level with biological targets such as enzymes or receptors.
Research indicates that derivatives of pyrrolidine compounds may exhibit antiviral properties by inhibiting viral replication mechanisms or altering host cell pathways involved in infection .
Relevant data from suppliers indicate that the compound should be handled with caution due to potential toxicity, necessitating appropriate safety measures during use .
(S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate has several scientific uses:
Research continues into its efficacy and safety in various applications within biochemistry and pharmacology.
(S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate represents a structurally complex chiral pyrrolidine derivative with significant stereochemical features. The compound follows systematic IUPAC nomenclature where "1-tert-butyl 2-methyl" designates the ester groups attached at nitrogen (N1) and carbon (C2) positions, respectively, while "4,4-dimethyl" specifies the geminal methyl substituents on the pyrrolidine ring's fourth carbon. The (S) stereodescriptor indicates absolute configuration at the C2 chiral center, a critical determinant of its three-dimensional structure and biochemical interactions. This configuration is typically confirmed through X-ray crystallography (XRD) and nuclear magnetic resonance (NMR) spectroscopy, with the orthorhombic space group P2₁2₁2₁ frequently observed in crystalline forms of related compounds [8].
Table 1: Molecular Descriptors of Pyrrolidine Dicarboxylates
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
(S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate | - | C₁₄H₂₅NO₄ | 271.35 g/mol | 4,4-dimethylpyrrolidine, C2 stereocenter |
1-(tert-Butyl) 2-ethyl (R)-4,4-dimethylpyrrolidine-1,2-dicarboxylate | 2704185-20-4 | C₁₄H₂₅NO₄ | 271.35 g/mol | Ethyl ester, (R) configuration |
tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate | 2374131-18-5 | C₁₂H₂₃NO₃ | 229.32 g/mol | C2 quaternary center, hydroxymethyl |
1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate | - | C₁₁H₁₉NO₄ | 229.28 g/mol | Unsubstituted pyrrolidine ring |
The molecular architecture features a five-membered saturated heterocycle with restricted rotation due to the sp³-hybridized ring atoms. The 4,4-dimethyl substitution induces significant steric encumbrance and ring puckering, while the dual carboxylate groups provide distinct electronic environments for chemical modification. Characterization typically employs multimodal analytical techniques: NMR (¹H/¹³C) confirms proton/carbon environments and stereochemistry, Fourier-transform infrared spectroscopy (FT-IR) identifies carbonyl stretches (~1720-1750 cm⁻¹), and elemental analysis validates composition [8]. High-resolution mass spectrometry (HRMS) provides exact mass confirmation, while single-crystal XRD delivers definitive proof of molecular geometry and stereochemistry for crystalline derivatives [8].
This chiral pyrrolidine derivative serves multiple pivotal roles in synthetic and medicinal chemistry. Its primary application resides in functioning as a chiral auxiliary and building block for complex molecule synthesis. The sterically congested 4,4-dimethyl group profoundly influences both ring conformation and stereoselectivity during nucleophilic additions. The tert-butyloxycarbonyl (Boc) and methyl ester moieties offer orthogonal protecting groups with differential deprotection kinetics—acid-labile Boc removal occurs without disturbing the methyl ester, enabling sequential functionalization strategies [3] [8].
In pharmaceutical contexts, the pyrrolidine scaffold demonstrates remarkable bioactivity profiles. Molecular docking studies against metabolic enzymes (α-amylase; PDB:1HNY) and inflammatory targets (cyclooxygenase-4; PDB:4COX) reveal extensive hydrogen bonding networks—up to 8 interactions with 4COX—indicating high binding affinity. These computational predictions correlate with experimental bioactivity, where analogs exhibit >80% inhibition in anti-inflammatory and anti-diabetic assays, outperforming reference standards like diclofenac sodium in protein denaturation models [8]. The chiral environment created by the (S)-configured C2 center proves essential for enantioselective binding to biological targets, enabling structure-activity relationship (SAR) studies in drug discovery pipelines.
Table 2: Synthetic Applications of Chiral Pyrrolidine Derivatives
Reaction Type | Reagent/Conditions | Product Application | Key Advantage |
---|---|---|---|
N-Deprotection | Trifluoroacetic acid (TFA) | Chiral amines | Selective Boc removal |
Ester hydrolysis | LiOH/THF-H₂O | Carboxylic acid intermediates | Methyl ester cleavage |
Amide coupling | EDCI/HOBt | Peptidomimetics | Stereoretentive functionalization |
Nucleophilic substitution | Alkyl halides/K₂CO₃ | Quaternary ammonium salts | Enhanced bioactivity |
The strategic development of this compound reflects broader trends in stereoselective synthesis and chiral pool utilization. Early pyrrolidine chemistry focused on proline derivatives, but limitations in steric tunability drove innovation toward quaternary-substituted analogs. The incorporation of 4,4-dimethyl groups emerged as a solution to enforce ring conformation and amplify stereochemical outcomes in asymmetric transformations [3] [7]. Commercial availability of precursors like 1-tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate (Sigma-Aldrich EME00007) enabled systematic exploration of substituent effects, with alkylation studies revealing the unique reactivity of C4 positions for gem-dimethyl installation [1].
Key milestones include the implementation of crystallographic validation of chiral pyrrolidine structures via XRD, confirming the relationship between stereochemistry and biological activity [8]. Concurrently, computational methodologies like density functional theory (DFT) at B3LYP/6-311++G(d,p) level revealed electronic characteristics—including HOMO-LUMO energy gaps (~5.1 eV) and molecular electrostatic potential (MEP) maps—that rationalized observed reactivity patterns and intermolecular interactions [8]. Commercialization of specialized derivatives (e.g., BLD Pharm 2704185-20-4) cemented their role in drug discovery, particularly for metabolic and inflammatory diseases where in vitro studies demonstrate synergistic inhibition pathways [3] [8]. The convergence of synthetic accessibility, stereochemical control, and bioactivity profiles has established this structural class as indispensable in modern organic synthesis and pharmaceutical development.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3